molecular formula C10H5F4N B1393472 6-Fluoro-8-(trifluoromethyl)quinoline CAS No. 1065074-24-9

6-Fluoro-8-(trifluoromethyl)quinoline

Cat. No. B1393472
CAS RN: 1065074-24-9
M. Wt: 215.15 g/mol
InChI Key: YABAVCVZUGPWSZ-UHFFFAOYSA-N
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Description

6-Fluoro-8-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C10H5F4N . It has an average mass of 215.147 Da and a monoisotopic mass of 215.035812 Da .


Molecular Structure Analysis

The molecular structure of 6-Fluoro-8-(trifluoromethyl)quinoline consists of a quinoline ring system with a fluorine atom at the 6-position and a trifluoromethyl group at the 8-position . The canonical SMILES representation is C1=CC2=CC(=CC(=C2N=C1)C(F)(F)F)F .


Physical And Chemical Properties Analysis

6-Fluoro-8-(trifluoromethyl)quinoline has a density of 1.4±0.1 g/cm³, a boiling point of 240.2±35.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C . It has a molar refractivity of 47.2±0.3 cm³, a polar surface area of 13 Ų, and a molar volume of 154.5±3.0 cm³ .

Scientific Research Applications

Medicine: Antimalarial Activity

6-Fluoro-8-(trifluoromethyl)quinoline: derivatives have been identified as active against malaria, particularly for the treatment of diseases caused by chloroquine-resistant strains of Plasmodium falciparum . The incorporation of fluorine atoms into the quinoline structure is known to enhance biological activity, making these compounds valuable in the development of new antimalarial drugs.

Agriculture: Pesticide Development

In the agricultural sector, fluorinated quinolines, including 6-Fluoro-8-(trifluoromethyl)quinoline , are explored for their potential use as components in pesticides . Their structural properties may contribute to the development of more effective and targeted agricultural chemicals.

Liquid Crystal Technology

The unique structural features of 6-Fluoro-8-(trifluoromethyl)quinoline make it a candidate for use in liquid crystal technology . The compound’s ability to align in certain patterns under an electric field can be harnessed for displays and other optical devices.

Enzyme Inhibition

Fluorinated quinolines, including 6-Fluoro-8-(trifluoromethyl)quinoline , have been studied for their role as enzyme inhibitors . These compounds can bind to active sites of enzymes, potentially leading to the development of new treatments for various diseases where enzyme regulation is crucial.

Antibacterial Applications

The antibacterial properties of fluorinated quinolines are well-documented, with 6-Fluoro-8-(trifluoromethyl)quinoline being no exception . Research into these compounds may lead to new antibacterial agents that can combat resistant strains of bacteria.

Antineoplastic (Anti-Cancer) Potential

6-Fluoro-8-(trifluoromethyl)quinoline: and its derivatives are being investigated for their antineoplastic activity . Their ability to interfere with the proliferation of cancer cells makes them promising candidates for the development of new anticancer drugs.

Antiviral Research

The potential antiviral effects of 6-Fluoro-8-(trifluoromethyl)quinoline are also a subject of scientific interest . As with antibacterial applications, these compounds could lead to novel treatments for viral infections.

properties

IUPAC Name

6-fluoro-8-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F4N/c11-7-4-6-2-1-3-15-9(6)8(5-7)10(12,13)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YABAVCVZUGPWSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674728
Record name 6-Fluoro-8-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-8-(trifluoromethyl)quinoline

CAS RN

1065074-24-9
Record name 6-Fluoro-8-(trifluoromethyl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1065074-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-8-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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